5-Cyanobenzo[d]thiazole-2-carboxylic acid
Description
5-Cyanobenzo[d]thiazole-2-carboxylic acid is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have a benzene ring fused to a thiazole ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of benzothiazole compounds, including 5-Cyanobenzo[d]thiazole-2-carboxylic acid, has been a subject of interest in recent years . The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .Molecular Structure Analysis
The molecular structure of 5-Cyanobenzo[d]thiazole-2-carboxylic acid is characterized by a benzothiazole ring with a cyano group at the 5th position and a carboxylic acid group at the 2nd position . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazoles, including 5-Cyanobenzo[d]thiazole-2-carboxylic acid, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The benzothiazole ring is the key motif of a wide range of biologically active compounds .Future Directions
The future development trend and prospect of the synthesis of benzothiazoles, including 5-Cyanobenzo[d]thiazole-2-carboxylic acid, are anticipated to focus on green chemistry principles . This includes the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
properties
IUPAC Name |
5-cyano-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINKYMYEUNZXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanobenzo[d]thiazole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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